molecular formula C14H18FNO6 B1178272 POLY(TETRAFLUOROETHYLENE OXIDE-CO-DI- CAS No. 130730-70-0

POLY(TETRAFLUOROETHYLENE OXIDE-CO-DI-

Cat. No.: B1178272
CAS No.: 130730-70-0
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Description

POLY(TETRAFLUOROETHYLENE OXIDE-CO-DI-) is a fluorinated copolymer engineered for advanced materials science research. Fluoropolymers like PTFE are valued for their exceptional chemical resistance, thermal stability, and low surface energy, making them critical in developing high-performance materials . The unique incorporation of oxide and other monomeric units within the polymer chain is designed to modify key characteristics such as solubility, melting behavior, or surface properties compared to standard polytetrafluoroethylene (PTFE). This tunability makes it a compound of significant interest for pioneering applications, potentially including new specialty coatings, advanced composite materials for the aerospace and automotive industries, or novel components for the electronics sector, where material performance under extreme conditions is paramount . Researchers are exploring its use in creating surfaces with specific hydrophobic or oleophobic characteristics, and as a potential material in next-generation filtration membranes or energy storage devices. This product is intended for laboratory research purposes only.

Properties

CAS No.

130730-70-0

Molecular Formula

C14H18FNO6

Origin of Product

United States

Synthetic Methodologies and Polymerization Mechanisms

Advanced Polymerization Techniques for PFPE Copolymers

Copolymerization with Hydrophilic and Hydrophobic Monomers (e.g., Poly(ethylene glycol) Dimethacrylate, Acrylates)

The synthesis of Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) is typically achieved through the photo-oxidation of tetrafluoroethylene (B6358150) (TFE). chemwells.comfluorochemie.com This process results in a random distribution of tetrafluoroethylene oxide (-CF₂CF₂O-) and difluoromethylene oxide (-CF₂O-) units, yielding a Z-type PFPE structure. chemwells.comfluorochemie.com Direct terpolymerization of TFE and oxygen with traditional hydrophilic or hydrophobic vinyl monomers like acrylates is not a common synthetic route due to the harsh reaction conditions and differing polymerization mechanisms.

Instead, the creation of amphiphilic copolymers is predominantly achieved through post-polymerization modification, where a pre-synthesized PFPE with reactive end-groups is reacted with various monomers or polymers. This approach allows for the covalent attachment of polymer segments with contrasting properties, such as hydrophilicity or hydrophobicity, to the fluorinated chain. For instance, PFPEs with terminal alcohol functionalities (PFPE-diols) can be reacted with molecules like poly(ethylene glycol) (PEG) derivatives to introduce hydrophilic segments. Similarly, reactions with hydrocarbon-based acrylates or other hydrophobic monomers can be used to tailor the lipophilic character of the final copolymer.

The resulting amphiphilic block copolymers combine the inherent properties of the PFPE segment—such as chemical inertness, thermal stability, and low surface energy—with the specific functionalities of the non-fluorinated block. researchgate.net This strategy has been effectively used to create materials for diverse applications, including surfactants, lubricants, and specialized coatings. acs.org

Table 1: Examples of Monomers and Polymers for Creating Amphiphilic PFPE Copolymers

This table is generated based on synthetic principles for creating amphiphilic block copolymers, illustrating potential reactants for functionalized PFPEs.

Role Reactant Class Specific Example Resulting Property
Hydrophilic Segment Polyethers Poly(ethylene glycol) (PEG) Introduces water solubility, biocompatibility
Hydrophilic Segment Poly-ions Poly(acrylic acid) Provides pH-responsive behavior, hydrophilicity
Hydrophobic Segment Polyacrylates Poly(methyl methacrylate) (PMMA) Enhances miscibility with acrylate (B77674) resins mdpi.com
Hydrophobic Segment Polyesters Poly(caprolactone) Introduces biodegradability, modifies mechanical properties
Aromatic Segment Polystyrenes Polystyrene Creates well-defined phase-separated morphologies google.com

Polymer Analogous Reactions and Post-Polymerization Modification

Post-polymerization modification is the cornerstone of creating functional materials from Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide). These reactions can target either the terminal positions of the polymer chain or, less commonly, the polymer backbone itself.

Chemical Modification of PFPE Backbone and End-Groups

Backbone Modification: The backbone of Z-type PFPEs, consisting of -(CF₂CF₂O)- and -(CF₂O)- units, is generally characterized by high chemical and thermal stability. berkeley.edu However, the difluoromethylene oxide unit contains an acetal (B89532) linkage (-O-CF₂-O-), which has been identified as a point of catalytic vulnerability. berkeley.edu This site is more susceptible to degradation in the presence of Lewis acids compared to other backbone structures, like those found in Demnum-type PFPEs which lack this acetal unit. berkeley.edu This inherent reactivity, while often a factor in lubricant degradation, represents a potential site for targeted chemical modification, although such reactions are less common than end-group functionalization.

End-Group Modification: The most versatile method for tailoring PFPE properties is through the chemical modification of its end-groups. The initial synthesis via photo-oxidation often yields crude products with acyl fluoride (B91410) (-COF) end-groups and unstable peroxide linkages in the main chain, which are subsequently removed. chemwells.comfluorochemie.com These acyl fluoride groups are highly reactive and serve as a gateway to a wide array of other functionalities. acs.org

Through standard organic reactions, the terminal groups can be converted into esters, amides, carboxylic acids (-COOH), alcohols (-CH₂OH), and amines (-CH₂NH₂). acs.org For example, hydrolysis of the acyl fluoride yields a carboxylic acid, which can then be esterified. Reduction of the resulting ester or the corresponding amide leads to the formation of alcohol or amine end-groups, respectively. acs.org These functionalized PFPEs become valuable macro-monomers or precursors for further polymerization and material synthesis. acs.org

Table 2: Common End-Group Modifications for Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide)

This interactive table summarizes key chemical transformations for PFPE end-groups based on reported synthetic pathways. acs.org

Starting End-Group Reagent/Reaction Final End-Group Significance of Final Group
Acyl Fluoride (-COF) Water (Hydrolysis) Carboxylic Acid (-COOH) Reactive site for esterification, amidation
Carboxylic Acid (-COOH) Alcohol (Esterification) Ester (-COOR) Modulates solubility and lubricity
Ester (-COOR) Diol (Transesterification) Polyester Segment Creates novel polyester-PFPE copolymers
Ester (-COOR) Ammonia/Amine (Amidation) Amide (-CONH₂) Precursor for amine groups
Amide (-CONH₂) Reducing Agent (e.g., LiAlH₄) Amine (-CH₂NH₂) Reactive group for isocyanates, epoxides
Ester/Carboxylic Acid Reducing Agent (e.g., LiAlH₄) Alcohol (-CH₂OH) Key precursor for acrylates, carbonates, ethers

Grafting and Block Copolymer Synthesis with Diverse Polymer Segments

The synthesis of graft and block copolymers represents an advanced strategy to integrate PFPEs with other materials, creating macromolecules with precisely engineered properties.

Block Copolymer Synthesis: Functionalized PFPEs, particularly those with terminal alcohol or carboxylic acid groups, are frequently used as macroinitiators or building blocks in block copolymer synthesis. By reacting these telechelic PFPEs with other monomers or polymer segments, well-defined diblock (A-B) or triblock (A-B-A) copolymers can be formed.

For example, PFPE-diols can initiate the ring-opening polymerization of cyclic esters like caprolactone (B156226) to form PFPE-b-poly(caprolactone) block copolymers. Alternatively, coupling reactions, such as the Steglich esterification, can be employed to link a carboxyl-terminated polymer like poly(ethylene oxide) (PEO) to a hydroxyl-terminated PFPE, forming a PFPE-b-PEO diblock copolymer. nih.gov Such structures are highly amphiphilic and can self-assemble in solution. Research has demonstrated the synthesis of block polymers containing PFPE segments and non-fluorinated aromatic polymer segments, which exhibit valuable oil- and water-repellency properties. google.com

Grafting: Grafting involves attaching polymer chains to the backbone of another polymer. While grafting directly onto the inert C-F bonds of the PFPE backbone is challenging, surface grafting is a common technique for modifying materials with a PFPE layer or modifying fluoropolymer surfaces. Techniques such as plasma treatment, electron beam, or UV irradiation can create active radical sites on a polymer surface, onto which monomers can be polymerized. mdpi.comresearchgate.net For instance, methods used to graft poly(ethylene glycol) onto polytetrafluoroethylene (PTFE) surfaces to enhance hydrophilicity could be analogously applied to create complex architectures involving PFPE segments. researchgate.net

Table 3: Examples of PFPE-Based Block Copolymer Architectures

This table outlines representative block copolymer structures incorporating PFPE segments and the synthetic rationale.

Copolymer Structure PFPE Segment Non-PFPE Segment Potential Synthetic Route Key Property
A-B Diblock PFPE-monool Poly(ethylene oxide) (PEO) Coupling reaction (e.g., Steglich esterification) nih.gov Amphiphilicity, surfactant behavior
A-B-A Triblock Poly(caprolactone) (PCL) PFPE Ring-opening polymerization of caprolactone initiated by PFPE-diol Thermoplastic elastomer properties
A-B-A Triblock PFPE Polystyrene (PS) Atom Transfer Radical Polymerization (ATRP) from a PFPE macroinitiator Phase-separated nanostructures
(A-B)n Multiblock PFPE-diester Hydrogenated diol Transesterification or polyesterification acs.org Modified surfactant and lubricant properties

Table of Mentioned Compounds

Chemical Name
Acrylamide
Acrylonitrile
Ammonium (B1175870) Persulfate
Benzophenone
Carbon Dioxide
Chlorodifluoromethane
Dicyclohexylcarbodiimide
Dimethylamino Pyridine
Ethene
Hexafluoropropene (B89477)
Hexafluoropropylene Oxide
Methane
N, N-methylene bisacrylamide
Perfluoropropylene Oxide
Poly(acrylic acid)
Poly(caprolactone)
Poly(chlorotrifluoroethene)
Poly(ethylene glycol)
Poly(ethylene glycol) Dimethacrylate
Poly(methyl methacrylate)
Poly(styrene)
Poly(tetrafluoroethylene)
Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide)
Poly(vinylidene fluoride)
Tetrafluoroethylene
Trichloromethane
Triethyl Phosphate
Vinyltriethoxysilane
Zinc Chloride

Molecular Architecture and Structure Behavioral Relationships

Characterization of Molecular Weight and Distribution in PFPE Systems

The average molecular weight and its distribution are critical parameters that define the macroscopic properties of PFPEs. These polymers are typically not monodisperse but consist of a range of chain lengths, with average molecular weights commonly falling between 500 and 16,000 g/mol . fluorochemie.comchemwells.com

The molecular weight of Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) is primarily controlled during its synthesis. The most common method for producing the linear "Z-type" structure is the photooxidation of tetrafluoroethylene (B6358150) (TFE) under ultraviolet (UV) light at low temperatures. fluorochemie.comchemwells.com

Several synthesis parameters are manipulated to control the final molecular weight:

Monomer and Oxygen Concentration: The relative concentrations of tetrafluoroethylene and oxygen during photo-oxidative polymerization influence the chain length.

UV Radiation Intensity and Duration: The energy input from UV light affects the initiation and propagation rates of the polymerization reaction.

Reaction Temperature: Low temperatures are generally required for the photo-oxidation process. fluorochemie.com

Regulating Agents: The introduction of chain transfer agents or molecular weight regulating agents during polymerization is a key strategy. These agents can interrupt chain growth to achieve a desired molecular weight range and prevent uncontrolled increases in viscosity, which can hinder thermal exchange and lead to polymer separation during synthesis. google.com

Post-synthesis Fractionation: Following polymerization, mixtures of products with broad molecular weight distributions are often obtained. epo.org Thermal catalytic fractionation can be employed to reduce the molecular weight and narrow the distribution, yielding products with higher homogeneity for specific industrial applications. epo.org

The process begins with the UV-activated reaction of TFE and oxygen, which forms a peroxidic polymer. This intermediate contains unstable peroxide groups in the main chain that must be eliminated, typically through heating or further illumination. The final step involves stabilization with elemental fluorine to convert reactive end groups into stable perfluoroalkyl groups. fluorochemie.com

The molecular weight (MW) of the PFPE chain has a profound impact on its physical properties and processing characteristics. Generally, as the average molecular weight increases, so do properties like viscosity and thermal stability, while volatility decreases. sae.orgsyensqo.com

For Z-type PFPEs, which lack the bulky side groups of other PFPE families, the relationship between MW and properties is distinct. sae.org The thermal stability of these linear polymers is significantly influenced by both their molecular weight and their end-group chemistry. For instance, in Z-type PFPEs with hydroxyl end-groups (Zdols), the weight loss mechanism at elevated temperatures depends on the chain length; lower-MW variants tend to evaporate, whereas higher-MW versions are more prone to thermal oxidative decomposition. researchgate.net In contrast, for Z-type PFPEs with non-reactive perfluoromethyl end-groups, decomposition occurs via thermal depolymerization. researchgate.net

The control of molecular weight is also crucial for processing. During synthesis, it is vital to manage the viscosity of the reaction mass to ensure effective heat transfer and prevent the polymer from separating out of the solvent, which could lead to fouling and process interruptions. google.com

Table 1: Influence of Molecular Weight on PFPE Properties
PropertyEffect of Increasing Molecular WeightReference
ViscosityIncreases; dependence is weaker than for many other high MW polymers due to relatively short chain lengths. sae.org
Thermal StabilityGenerally increases, but the degradation mechanism can change from evaporation to decomposition. syensqo.comresearchgate.net
Vapor Pressure / VolatilityDecreases. syensqo.com
Processing ViscosityIncreases; requires control during synthesis to maintain a homogeneous reaction. google.com

End-Group Functionality and its Impact on Molecular Dynamics

While the perfluorinated backbone defines the core properties of PFPEs, the chemical nature of the terminal groups plays a critical role in dictating intermolecular interactions, surface affinity, and the potential for further chemical modification.

The synthesis of PFPEs often results in reactive acyl fluoride (B91410) (-COF) end-groups, which can be readily converted into a variety of other functionalities. acs.org The most common of these are hydroxyl (-CH₂OH) and carboxylate (-COOH) groups. acs.orgsigmaaldrich.com

Hydroxyl Groups (-CH₂OH): The presence of hydroxyl end-groups (as in PFPE-diols) introduces polarity to the ends of the otherwise nonpolar chain. These groups can engage in hydrogen bonding, which can increase intermolecular forces and influence properties like viscosity and surface adhesion. nih.gov This functionality allows the PFPE to be used as a reactant in condensation polymerization to form larger structures like polyesters and polyurethanes. acs.org

Carboxylate Groups (-COOH): Carboxylic acid-terminated PFPEs are also highly functional. sigmaaldrich.comsigmaaldrich.com Like hydroxyls, the carboxyl groups are polar and can form strong hydrogen bonds. They can also be deprotonated to form carboxylate salts, which can act as surfactants, forming self-assembled microstructures in water. acs.org The presence of these polar groups can, however, affect interactions with surfaces; for example, trace amounts of polar impurities, potentially including acid fluorides or their hydrolysis products, have been shown to cause dewetting of PFPE films on certain metal surfaces. nasa.gov

Other Terminal Groups: A wide array of other functional groups can be introduced through chemical modification of the primary hydroxyl or carboxylate ends. These include amides, esters, isocyanates, and amines, each imparting unique reactive capabilities and influencing the polymer's interaction with other materials and surfaces. acs.orgspectrabase.com

Z-type: These are linear polymers formed by the photooxidation of tetrafluoroethylene (TFE). fluorochemie.comchemwells.com Their straight-chain structure allows for high flexibility and results in excellent low-temperature performance and high viscosity indices. gearsolutions.com Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) is a Z-type PFPE.

K-type: These are branched polymers produced by the anionic polymerization of hexafluoropropylene oxide (HFPO). fluorochemie.comchemwells.com The presence of trifluoromethyl (-CF₃) side groups creates a "shielded" structure that provides exceptional thermal and chemical stability. gearsolutions.comfluorochemie.com

D-type: These polymers are synthesized by the direct fluorination of a polymer made from tetrafluorooxetane. fluorochemie.comchemwells.com Their structure is also linear but differs from the Z-type, and they are generally considered to have slightly lower thermal stability compared to K- or Z-types. fluorochemie.com

Y-type: Produced by the photooxidation of hexafluoropropylene (HFP), these polymers have a branched structure similar to the K-type. fluorochemie.comchemwells.com

The end-groups are typically inert perfluoroalkyl groups (e.g., -CF₃) for non-functionalized fluids or reactive groups like -COOH or -CH₂OH for functionalized versions. The combination of the backbone architecture (linear vs. branched) and the end-group functionality allows for the precise tailoring of PFPE properties.

Table 2: Major PFPE Structural Types
TypeMonomer(s)Synthesis MethodStructureKey CharacteristicsReference
Z-typeTetrafluoroethylene (TFE)PhotooxidationLinear: CF₃(C₂F₄O)ₘ(CF₂O)ₙCF₃Excellent viscosity index, low-temperature performance. fluorochemie.comchemwells.comgearsolutions.com
K-typeHexafluoropropylene oxide (HFPO)Anionic PolymerizationBranched: CF₃CF₂CF₂O[CF(CF₃)CF₂O]ₙCF(CF₃)COFHighest thermal and chemical stability due to shielding. fluorochemie.comchemwells.comfluorochemie.com
D-typeTetrafluorooxetaneAnionic Polymerization & FluorinationLinear: C₃F₇O(CF₂CF₂CF₂O)ₘC₂F₅Slightly lower stability than K or Z types. fluorochemie.comchemwells.comfluorochemie.com
Y-typeHexafluoropropylene (HFP)PhotooxidationBranched: CF₃O(C₃F₆O)ₘ(CF₂O)ₙCF₃Good thermal stability. fluorochemie.comchemwells.com

Phase Behavior and Microstructure Formation

The phase behavior of Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) and related PFPEs is complex and highly dependent on molecular weight, end-group functionality, concentration, and temperature. While bulk PFPEs are typically amorphous liquids over a wide temperature range, functionalized variants can exhibit more ordered structures. syensqo.comacs.org

When functionalized with polar head groups, such as carboxylates, PFPEs can act as surfactants. In aqueous solutions, these PFPE surfactants self-assemble into various microstructures. For example, PFPE ammonium (B1175870) carboxylates have been shown to form lamellar (Lα) liquid crystals at high surfactant concentrations. acs.org As the length of the hydrophobic PFPE chain increases relative to the polar head group, the packing structure can change, leading to the formation of inverse hexagonal (H₂) liquid crystals. acs.org In some concentration ranges, a bicontinuous cubic structure can be observed, indicative of a water-continuous network. acs.org

The bulk polymer, while generally amorphous, exhibits phase transitions analogous to those seen in Polytetrafluoroethylene (PTFE). Studies on PTFE show distinct crystal-crystal transitions at specific temperatures (e.g., transitions from phase II to IV, and IV to I), which are associated with changes in the helical conformation and ordering of the polymer chains. researchgate.netnih.gov Stretching can induce changes in these phase transitions, generally reducing the transition temperature and promoting the formation of oriented fibril structures. nih.govrsc.org While Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) has ether linkages that impart greater flexibility and lower crystallinity than pure PTFE, its phase behavior is still influenced by the ordering of the fluorocarbon segments. acs.orgessentialchemicalindustry.org

Microphase Separation in PFPE-Based Block Copolymers and Networks

Microphase separation is a phenomenon characteristic of block copolymers, where chemically distinct blocks segregate into ordered, nanometer-scale domains. researchgate.netcmu.edu This process is driven by the chemical dis-affinity between the constituent blocks, which is balanced by the covalent bonds that prevent macroscopic phase separation. cmu.eduescholarship.org In block copolymers containing a poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) segment, the strong repulsion between the fluorinated block and a non-fluorinated block leads to distinct microdomain formation.

A key parameter governing this behavior is the Flory-Huggins interaction parameter (χ), which quantifies the enthalpic interaction between different polymer segments. researchgate.net For microphase separation to occur, the product of χ and the total degree of polymerization (N) must exceed a certain critical value, typically around 10.5 for diblock copolymers. escholarship.org

Wide-angle X-ray scattering (WAXS) studies on these PFPE-PEO block copolymers show a distinct scattering peak at an intermediate scattering angle (q ≈ 2 nm⁻¹), which is absent in the corresponding homopolymers. escholarship.org This peak is attributed to disordered concentration fluctuations between PFPE-rich and PEO-rich domains, indicating incipient microphase separation. escholarship.org The presence of this peak, even in such short-chain copolymers, is enabled by two key factors: the large electron density contrast between the fluorinated and non-fluorinated blocks, and a remarkably high Flory-Huggins interaction parameter. escholarship.org

By fitting the disordered scattering intensity data to a model based on the random phase approximation, researchers have quantified the interaction parameter for the PFPE/PEO system. The findings are summarized in the table below.

PropertyValueTemperature Range (°C)
Flory-Huggins Interaction Parameter (χ)~2 - 2.530 - 90
Data sourced from Chintapalli et al. (2017) escholarship.org

The exceptionally large values of χ, ranging from approximately 2 to 2.5, confirm a very high degree of immiscibility between the poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) and poly(ethylene oxide) blocks. escholarship.org This strong segregation tendency is the fundamental driver for the formation of distinct microphases and more organized structures in these systems.

Self-Assembly of PFPE Copolymers into Organized Structures (e.g., Micelles)

When a block copolymer is dissolved in a solvent that is selective for one block over the other, the polymer chains can spontaneously self-assemble into organized structures, most commonly micelles. rsc.org These micelles typically consist of a core formed by the insoluble blocks, which is shielded from the solvent by a corona formed by the soluble blocks. This self-assembly is an energetically favorable process that minimizes the unfavorable interactions between the insoluble block and the solvent.

For block copolymers containing a poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) segment, their amphiphilic nature, when paired with a hydrophilic block like PEO, makes them prone to micellization in selective solvents such as water. The highly hydrophobic and lipophobic nature of the PFPE block would drive it to form the core of the micelle, while the more hydrophilic PEO block would form the outer corona, interacting with the aqueous environment.

The morphology of the resulting micelles (e.g., spherical, cylindrical, or vesicles) is influenced by several factors, including:

The relative lengths of the soluble and insoluble blocks.

The total molecular weight of the copolymer.

The concentration of the copolymer in the solution.

The nature of the solvent.

While specific studies detailing the micellar structures formed exclusively by poly(tetrafluoroethylene oxide-co-difluoromethylene oxide)-based block copolymers are not extensively documented in the reviewed literature, the general principles of block copolymer self-assembly provide a strong framework for predicting their behavior. The high incompatibility between the PFPE block and a hydrophilic block, as evidenced by the large χ parameter, suggests a strong driving force for the formation of stable micelles with a well-segregated core-corona structure.

Theoretical and Computational Modeling of Phase Behavior

Theoretical and computational models are indispensable tools for understanding and predicting the complex phase behavior of block copolymers. These models can forecast the equilibrium morphology (e.g., lamellae, cylinders, spheres, gyroids) as a function of key molecular parameters, saving significant experimental effort.

Self-Consistent Field Theory (SCFT) is a powerful mean-field theoretical framework used extensively to model block copolymer melts. researchgate.net SCFT calculates the free energy of the system and determines the equilibrium phase by finding the structure that minimizes this free energy. Key inputs for SCFT calculations include the degree of polymerization (N), the volume fraction of each block (f), and the Flory-Huggins interaction parameter (χ).

The experimental determination of a large χ value (~2-2.5) for the PFPE/PEO system is a critical piece of data for such modeling. escholarship.org Inputting this value into SCFT models would allow for the generation of a theoretical phase diagram, predicting the windows of composition and molecular weight where different ordered nanostructures would be stable.

Computational simulations , such as coarse-grained molecular dynamics and dissipative particle dynamics (DPD), offer another avenue to study phase behavior. These methods model groups of atoms as single beads, allowing for the simulation of larger systems and longer timescales than fully atomistic models. These simulations can provide valuable insights into the kinetics of self-assembly and the influence of processing conditions on the final morphology. For fluorinated block copolymers, these simulations can help map the relationship between molecular composition, conformational asymmetry between the blocks, and the resulting phase diagram. ku.dk

Advanced Characterization Methodologies for Poly Tetrafluoroethylene Oxide Copolymers

Spectroscopic Analysis of PFPE Structures

Spectroscopic methods are powerful tools for the non-destructive analysis of PFPE copolymers, offering detailed information about their chemical structure and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a cornerstone technique for the microstructural analysis of fluoropolymers like PFPE copolymers. fluorine1.ru It allows for the identification and quantification of different monomeric units within the polymer chain, providing insights into the copolymer composition and sequence distribution. fluorine1.ru The analysis of ¹⁹F NMR spectra, which can be performed at high frequencies such as 470.6 MHz, enables the correlation of resonance fields with the local environment of the fluorine nuclei, revealing details about neighboring monomer units. fluorine1.ru

For instance, in copolymers of tetrafluoroethylene (B6358150) (TFE) and perfluoromethylvinyl ether (PFMVE), distinct resonance areas for CF₃O-, CF₂-, and CF- groups can be clearly identified. fluorine1.ru The relative intensities of these signals can be used to calculate the molar composition of the copolymer. fluorine1.ru

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for elucidating complex structures and end-groups. youtube.com HSQC correlates directly bonded nuclei (e.g., ¹H-¹³C), while HMBC reveals longer-range correlations (2-3 bonds), helping to piece together the fragments of the molecular structure. youtube.com This is particularly useful for identifying and characterizing the various end-groups that can be present in PFPEs, which significantly influence the polymer's properties and reactivity. The use of specific initiators, such as the perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR), can introduce specific end-groups like •CF₃, which can be tracked using ¹⁹F NMR to determine molecular weights. researchgate.net

Table 1: Representative ¹⁹F NMR Chemical Shifts for TFE/PFMVE Copolymers

Functional GroupChemical Shift Range (ppm)
CF₃O-Varies
CF₂-Varies
CF-Varies
Data derived from qualitative descriptions in the search results. fluorine1.ru

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups and studying the chemical bonding within PFPE copolymers. The FTIR spectrum of a PFPE, such as ZDOL, displays characteristic strong absorption bands corresponding to C-F and C-O-C stretching vibrations. ucsd.edu For instance, strong absorption peaks around 1210 cm⁻¹ and 1151 cm⁻¹ are characteristic of the C-F and C-C bonds in polytetrafluoroethylene (PTFE), respectively. researchgate.net A peak at 640 cm⁻¹ can be attributed to CF₂ wagging. researchgate.net

FTIR is also a powerful tool for monitoring the degradation of PFPEs. nasa.govnasa.govmdpi.com Degradation can be induced by various factors including high temperatures, contact with catalytic surfaces, mechanical shearing, and electron-induced damage. ucsd.edu Infrared analysis of degraded PFPEs can reveal the formation of new chemical species. For example, the degradation of a branched PFPE under boundary lubrication conditions can lead to the formation of a polymeric fluorinated acid species (RfCOOH), which can be identified by its characteristic IR signature. nasa.govnasa.gov Similarly, studies on the thermal degradation of PTFE have shown the formation of oxidizable components like carbonyl groups, which can be detected by FTIR. researchgate.net

Table 2: Key FTIR Absorption Bands in PFPE Copolymers

Wavenumber (cm⁻¹)Bond Vibration
1210C-F stretching
1151C-C stretching
640CF₂ wagging
Data derived from qualitative descriptions in the search results. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. rms-foundation.ch This makes it an ideal tool for analyzing the surface of PFPE copolymers, which is crucial for applications where surface properties are paramount. nih.govnasa.gov

XPS analysis can determine the fluorine-to-carbon (F/C) and oxygen-to-carbon (O/C) ratios on the surface of a PFPE. nasa.gov For a pristine polytetrafluoroethylene (PTFE) surface, the F/C ratio is expected to be around 2.0. nasa.gov Deviations from this ratio can indicate surface contamination or modification. nasa.govresearchgate.net For example, the presence of hydrocarbon contamination can lead to a decrease in the F/C ratio and an increase in the O/C ratio upon exposure to an oxygen plasma. nasa.gov

High-resolution XPS spectra can provide detailed information about the chemical environment of each element. azom.comresearchgate.net For instance, the C 1s spectrum of a fluoropolymer can be deconvoluted to identify different chemical states, such as C-C, C-F, and C-O bonds. researchgate.net This allows for a detailed analysis of the surface chemistry, including the identification of functional groups and the study of surface modification processes. researchgate.netresearchgate.net XPS imaging can also be used to map the lateral distribution of elements and chemical states on a surface. rms-foundation.chnih.gov

Table 3: Typical Surface Elemental Composition of a PFPE-coated Surface from XPS

ElementAtomic Concentration (%)
CVaries
OVaries
FVaries
SiVaries
Data derived from qualitative descriptions in the search results. researchgate.netacs.org

Chromatographic and Thermal Analysis

Chromatographic and thermal analysis techniques provide complementary information to spectroscopic methods, focusing on the molecular weight distribution and thermal stability of PFPE copolymers.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers. campoly.comshimadzu.comresearchgate.net GPC separates polymer molecules based on their hydrodynamic size in solution, with larger molecules eluting first. campoly.comresearchgate.net

The output of a GPC analysis is a chromatogram showing the distribution of molecular weights in the sample. shimadzu.com From this distribution, various molecular weight averages, such as the number-average molecular weight (Mn) and the weight-average molecular weight (Mw), can be calculated. The polydispersity index (PDI), which is the ratio of Mw to Mn, provides a measure of the breadth of the molecular weight distribution. researchgate.net A narrow PDI indicates a more uniform polymer chain length. researchgate.net GPC is essential for quality control and for understanding how the molecular weight of a PFPE copolymer affects its physical properties. researchgate.netsepscience.com

Table 4: GPC Data for a Polyethercarbonate Diol Synthesis

PulseMw ( g/mol )PDI
Parent Polymer18011.04
1st Pulse23131.07
2nd Pulse29391.11
3rd Pulse35971.18
Data derived from a study on polyethercarbonate diol synthesis, illustrating typical GPC data. researchgate.net

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com TGA is used to study the thermal stability and decomposition behavior of polymers. youtube.com The TGA curve provides information about the onset temperature of decomposition, the rate of decomposition, and the amount of residual mass at the end of the analysis. tainstruments.comyoutube.com

For PFPE copolymers, TGA can be used to determine their upper service temperature and to study the mechanism of their thermal degradation. researchgate.netresearchgate.net The thermal stability of PFPEs can be influenced by their chemical structure and the presence of catalysts. mdpi.comresearchgate.net For example, the presence of certain metal oxides can significantly lower the decomposition temperature of PTFE. researchgate.net TGA can also be used to determine the filler content in a polymer composite, as the filler will typically not decompose at the same temperature as the polymer. youtube.com In some cases, TGA can be coupled with other analytical techniques, such as mass spectrometry (TGA-MS) or FTIR (TGA-FTIR), to identify the gaseous products evolved during decomposition, providing further insight into the degradation mechanism. researchgate.netyoutube.com

Table 5: Decomposition Temperatures of Various Polymers by TGA

PolymerOnset of Decomposition (°C)
Polytetrafluoroethylene (PTFE)~500
Poly(methyl methacrylate) (PMMA)~300
Poly(vinyl chloride) (PVC)Varies (multi-stage)
PolyimideHigh thermal stability
Data derived from qualitative descriptions in the search results. youtube.com

Differential Scanning Calorimetry (DSC) for Glass Transition and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize the thermal properties of polymers, including Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide). nih.gov This method measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. youtube.com A key parameter determined by DSC is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. nih.govyoutube.com This transition is not a true phase transition but a second-order transition characterized by a step change in the heat capacity of the material. nih.gov

For Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide), the Tg is a critical indicator of the material's operational temperature range and its mechanical properties under different thermal conditions. The presence of two distinct monomer units can influence the glass transition behavior. Depending on the copolymer's blockiness or randomness, it may exhibit a single, broad Tg, suggesting a miscible blend of the monomer units, or two distinct Tgs, indicating phase separation into domains rich in each respective monomer. researchgate.net

In addition to the glass transition, DSC can identify other thermal events such as melting (Tm) and crystallization (Tc) temperatures if crystalline domains are present within the copolymer structure. The enthalpy of these transitions, also quantifiable by DSC, provides information on the degree of crystallinity, which in turn affects the material's mechanical strength and optical properties. Research on fluoropolymers often utilizes DSC to assess thermal stability and the impact of copolymer composition on these transitions. researchgate.net

Below is a table summarizing representative thermal transition data for different compositions of Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) copolymers as would be determined by DSC analysis.

Copolymer Composition (TFEO:DFMO molar ratio)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
90:10-50165
70:30-65150
50:50-78N/A (Amorphous)
30:70-90130
10:90-105120

This table presents illustrative data. Actual values may vary based on molecular weight, polydispersity, and specific experimental conditions.

Microscopic and Surface Characterization Techniques

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface at the nanoscale. uc.eduyoutube.com It is particularly well-suited for characterizing polymer surfaces because it can provide contrast based on mechanical properties, not just chemical differences. youtube.com For Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide), AFM is invaluable for visualizing surface morphology and microstructuration without the need for extensive sample preparation or a vacuum environment. youtube.comkpi.ua

AFM operates by scanning a sharp tip at the end of a cantilever across the sample surface. uc.edu In tapping mode, the cantilever oscillates near its resonance frequency, and changes in the oscillation amplitude or phase due to tip-sample interactions are used to construct an image. Phase imaging is especially useful for copolymers as it can reveal distinct phases corresponding to the different monomer units, even on a flat surface. covalentmetrology.com For instance, domains rich in tetrafluoroethylene oxide might exhibit different mechanical responses (stiffness, adhesion) compared to domains rich in difluoromethylene oxide, leading to clear phase contrast. cityu.edu.hk This allows for the direct visualization of microphase separation, domain size and shape, and their distribution across the surface. covalentmetrology.comcityu.edu.hk

Research findings from AFM studies on similar fluorinated copolymers have demonstrated the ability to characterize surface roughness, identify the formation of ordered nanostructures, and observe the surface coverage of different polymer segments. cityu.edu.hkresearchgate.net

ParameterDescriptionTypical Finding for Poly(tetrafluoroethylene oxide) Copolymers
Topography Provides a 3D map of the surface, revealing height variations.Can show features from nanometers to micrometers, indicating surface roughness and the presence of ordered structures. kpi.ua
Phase Imaging Maps the phase lag between the cantilever's drive signal and its oscillation, sensitive to material properties like stiffness and adhesion.Clearly distinguishes between domains rich in tetrafluoroethylene oxide and difluoromethylene oxide, showing microphase separation. covalentmetrology.com
Domain Size & Distribution Quantitative analysis of the size and spatial arrangement of different phases.Can determine the average diameter and spacing of phase-separated domains, which is influenced by copolymer composition and processing. youtube.com
Surface Roughness Statistical measure of the fine-scale variations in the height of the surface.Typically low for spin-coated films, but can be quantified to compare different formulations. covalentmetrology.com

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface topography of materials at high magnifications. usu.edu In the context of Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide), SEM provides detailed morphological information, such as surface texture, porosity, and the structure of any fibrils or aggregates that may be present. researchgate.netresearchgate.net The technique works by scanning a focused beam of electrons over a sample's surface and detecting the signals from secondary or backscattered electrons. nasa.gov This provides a detailed image of the surface, often with a greater field of view than AFM, making it suitable for examining larger-scale features. researchgate.net

Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDS or EDX) provides elemental composition analysis. advancedmicroanalytical.com When the electron beam strikes the sample, it excites atoms, causing them to emit characteristic X-rays. advancedmicroanalytical.com The energy of these X-rays is unique to each element, allowing for their identification and quantification. jeol.com For a fluoropolymer like Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide), EDS is crucial for confirming the presence and distribution of carbon, oxygen, and fluorine. researchgate.net

Elemental mapping is a particularly useful EDS feature that visualizes the spatial distribution of elements across the imaged area. jeol.comoxinst.com By creating maps for C, O, and F, one can directly observe the homogeneity of the copolymer or, in the case of phase separation, identify which regions are enriched in specific monomer units. This combined SEM-EDS approach offers a comprehensive understanding of the material's morphology and elemental makeup. rsc.org

TechniqueInformation ProvidedRelevance for Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide)
SEM High-resolution images of surface topography.Visualization of surface features, porosity, and fibril networks. researchgate.net Allows for assessment of film quality and homogeneity after processing. mdpi.com
EDS Point Analysis Quantitative elemental composition at a specific point.Confirms the expected elemental ratios of C, F, and O in the copolymer.
EDS Elemental Mapping 2D visualization of the distribution of selected elements.Shows the spatial distribution of tetrafluoroethylene oxide and difluoromethylene oxide-rich domains. jeol.com Crucial for studying phase separation and blend morphology. researchgate.net

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique used to probe the nanoscale structure of materials, typically in the size range of 1 to 100 nanometers. nih.govnih.gov It is exceptionally well-suited for studying the morphology of block copolymers like Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide). osti.gov SAXS works by measuring the elastic scattering of X-rays at very low angles as they pass through a sample. researchgate.net The resulting scattering pattern contains information about the size, shape, and arrangement of nanoscale features, such as phase-separated domains or crystalline lamellae. nih.gov

For copolymers, SAXS can determine the morphology of microphase separation (e.g., lamellar, cylindrical, or spherical domains) and quantify characteristic length scales, such as the domain spacing or periodicity. researchgate.netresearchgate.net The position of the primary scattering peak (q) in a SAXS profile is inversely related to the characteristic domain spacing (D), often calculated as D = 2π/q. researchgate.net The shape and higher-order peaks in the scattering profile provide details about the morphology of these domains. whiterose.ac.uk

SAXS is a powerful tool for screening different copolymer compositions and processing conditions to achieve desired nanostructures. nih.gov In-situ SAXS can even monitor the evolution of these structures during processes like thermal annealing or solvent casting. whiterose.ac.uk

SAXS ParameterInformation DerivedSignificance for Poly(tetrafluoroethylene oxide) Copolymers
Scattering Vector (q) The angular position of scattered X-rays.The location of peaks in the scattering profile reveals the presence of ordered structures.
Domain Spacing (D) The characteristic distance between repeating structural units (e.g., lamellae or cylinders).Calculated from the primary peak position (q), it quantifies the size of the microphase-separated domains. researchgate.net
Scattering Profile Shape The relative positions and intensities of scattering peaks (e.g., q, 2q, 3q).Indicates the type of ordered morphology (e.g., lamellar, hexagonal, cubic). researchgate.net
Correlation Function A real-space representation of the electron density fluctuations.Provides detailed information on particle size, shape, and distribution. nih.gov

Computational Chemistry and Molecular Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the structure, dynamics, and thermodynamic properties of materials at an atomic level. techconnect.org This technique is particularly powerful for polymers like Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide), where experimental characterization of nanoscale behavior can be challenging. mdpi.com

MD simulations can be employed to predict key rheological properties, such as viscosity, which are crucial for understanding the processability of the copolymer. researchgate.net By simulating the response of the polymer chains to shear forces, researchers can gain a fundamental understanding of how factors like chain length, composition, and temperature influence flow behavior. researchgate.net

Furthermore, MD simulations are an invaluable tool for analyzing the nanostructure of copolymers. mdpi.com They can be used to model the self-assembly process, predicting the morphology of microphase separation and complementing experimental techniques like SAXS and AFM. nih.gov Simulations can reveal how the different monomer units, tetrafluoroethylene oxide and difluoromethylene oxide, arrange themselves and interact, providing insights into the driving forces for nanostructure formation. nih.govacs.org The effect of additives or modifications on the copolymer's structure and properties can also be efficiently screened using MD simulations. researchgate.net

Simulation OutputProperty/Phenomenon AnalyzedRelevance for Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide)
Mean Squared Displacement (MSD) Chain mobility and diffusion.Related to the material's viscosity and glass transition temperature. mdpi.com
Stress-Strain Curves Mechanical properties (e.g., Young's modulus, shear modulus).Predicts the stiffness and elasticity of the copolymer. researchgate.net
Radial Distribution Function (RDF) Local atomic structure and packing.Provides insight into intermolecular forces and the arrangement of polymer chains. mdpi.com
Simulated Annealing Equilibrium morphology and nanostructure.Predicts the final, stable nanostructure of the copolymer, complementing SAXS and AFM data. techconnect.org
Non-Equilibrium MD (NEMD) Rheological properties under shear.Calculates viscosity and other flow properties essential for processing applications. researchgate.net

Quantum Chemical Methods for Investigating Molecular Structures and Reaction Pathways

Quantum chemical methods have emerged as powerful tools for gaining deep insights into the molecular-level characteristics of complex polymer systems, including those based on poly(tetrafluoroethylene oxide). These computational techniques, such as Density Functional Theory (DFT) and ab initio calculations, allow for the detailed investigation of molecular structures, electronic properties, and the energetics of reaction pathways that are often difficult or impossible to probe through experimental means alone.

Theoretical studies play a crucial role in understanding the intricate relationship between the monomer structures, the copolymer composition, and the resulting macroscopic properties of the material. In the context of poly(tetrafluoroethylene oxide) copolymers, quantum chemical calculations can elucidate the fundamental mechanisms of polymerization, including the reactivity of different monomer units and the stability of the resulting polymer chains.

Investigating Perfluoropolyether Structures

The fluorine-initiated reaction of tetrafluoroethylene with oxygen at low temperatures results in the formation of polymeric perfluoroethers. These polymers are composed of tetrafluoroethylene oxide (-CF₂CF₂O-) and difluoromethylene oxide (-CF₂O-) units, and may also contain peroxide linkages. acs.org Quantum chemical calculations have been instrumental in understanding the microstructure of these peroxidic perfluoropolyethers.

For instance, spectroscopic studies combined with quantum chemical calculations have been used to analyze the structure of these complex polymers. acs.org Such computational approaches can predict vibrational frequencies (infrared and Raman spectra) which, when compared with experimental spectra, help to identify the different structural units and their conformations within the polymer chain. This synergy between theoretical calculations and experimental data is vital for a comprehensive characterization of the copolymer's molecular architecture.

The table below illustrates the types of structural parameters that can be obtained from quantum chemical calculations on model molecules representing segments of poly(tetrafluoroethylene oxide).

Parameter Description Typical Computational Method
Bond LengthsThe equilibrium distance between the nuclei of two bonded atoms (e.g., C-F, C-O, C-C).DFT, Ab initio
Bond AnglesThe angle formed between three connected atoms (e.g., O-C-C, F-C-F).DFT, Ab initio
Dihedral AnglesThe angle between two intersecting planes, which defines the conformation of the polymer backbone.DFT, Ab initio
Electronic EnergyThe total energy of the molecule in its ground electronic state.DFT, Ab initio
Vibrational FrequenciesThe frequencies of the normal modes of vibration, corresponding to peaks in IR and Raman spectra.DFT, Ab initio

This table is illustrative and represents the types of data that can be generated through quantum chemical calculations.

Elucidating Reaction Pathways and Mechanisms

Quantum chemical methods are also invaluable for mapping the potential energy surfaces of chemical reactions, thereby providing detailed information about reaction mechanisms and kinetics. For the copolymerization of tetrafluoroethylene oxide with other monomers, these calculations can be used to:

Determine the Reactivity of Monomers: By calculating the activation energies for the addition of different monomers to a growing polymer chain, the relative reactivity of each monomer can be predicted.

Analyze the Stability of Intermediates: The energies of radical or ionic intermediates formed during polymerization can be calculated to assess their stability and likelihood of formation.

Predict Regioselectivity and Stereoselectivity: In cases where monomers can add in different orientations, quantum chemical calculations can predict the most favorable addition pathway, thus explaining the observed microstructure of the copolymer.

A study on the copolymerization of tetrafluoroethylene (TFE) with 2,2,4-trifluoro-5-trifluoromethoxy-1,3-dioxole (TTD) utilized Density Functional Theory (DFT) to investigate the effect of the bulky TTD unit on the molecular structure and flexibility of the perfluoroalkyl chain. researchgate.net While not directly involving tetrafluoroethylene oxide, this research exemplifies the power of computational modeling in understanding how different comonomers influence the properties of fluoropolymers.

The following table summarizes key energetic parameters that are typically calculated to understand copolymerization reaction pathways.

Parameter Description Significance
Activation Energy (Ea)The minimum energy required for a reaction to occur.A lower Ea indicates a faster reaction rate.
Reaction Energy (ΔEr)The net change in energy during a reaction.Determines if a reaction is exothermic (releases energy) or endothermic (absorbs energy).
Transition State GeometryThe molecular structure at the highest point on the reaction pathway.Provides insight into the mechanism of bond formation and breaking.

This table is illustrative and represents the types of data that can be generated through quantum chemical calculations of reaction pathways.

Degradation Mechanisms and Environmental Fate Studies

Mechanistic Studies of PFPE Degradation under Various Conditions

Perfluoropolyethers (PFPEs), including the copolymer Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide), are known for their general chemical inertness and thermal stability. researchgate.net However, under specific, high-energy conditions, they are susceptible to degradation through several mechanisms. mdpi.com Established degradation pathways include thermal decomposition, catalytic reactions, photo-induced processes, and mechanical shearing. mdpi.comtribologia.org

Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) exhibits high intrinsic thermal stability, with decomposition in inert atmospheres generally occurring at temperatures above 350°C. tribologia.org The primary thermal degradation process is believed to involve random chain scission, followed by depolymerization. dioxin20xx.org The presence of oxygen, however, can initiate thermo-oxidative degradation at lower temperatures. tribologia.org This process involves the formation of reactive peroxide radicals, which accelerate the breakdown of the polymer chain. tribologia.org While PFPEs are generally stable, significant depolymerization is observed at temperatures between 500°C and 800°C. researchgate.net Studies on similar polymers show that thermal degradation in an inert nitrogen atmosphere follows a random scission pathway. utah.edu In air, thermo-oxidative degradation proceeds through the decomposition of polymer peroxides. utah.edu The decomposition temperature for PFPEs in both air and inert atmospheres is reported to be in close proximity. mdpi.com

The thermal stability of Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) is significantly compromised in the presence of certain metals and Lewis acids. researchgate.nettribologia.org This catalytic degradation is a primary concern in applications involving contact with metal surfaces, particularly ferrous alloys. researchgate.netdtic.mil The mechanism is understood to be a multi-step process:

Initiation : Under boundary lubrication or high-temperature conditions, the PFPE can react with exposed metal surfaces (e.g., iron) or their oxides (e.g., Fe₂O₃, Al₂O₃) to form metal fluorides, such as iron(III) fluoride (B91410) (FeF₃). mdpi.comdtic.mil

Catalysis : These metal fluorides act as strong Lewis acids, which catalytically attack the ether linkages within the PFPE backbone. researchgate.netdtic.mil The acetal (B89532) unit (-O-CF₂-O-), which is a key structural feature of Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide), is particularly susceptible to this Lewis acid-induced scission. mdpi.com

Autocatalysis : The degradation releases reactive species like carbonyl difluoride (COF₂), which can react with more of the metal surface to generate additional FeF₃. mdpi.com This creates a subsequent chain reaction, often termed the autocatalytic effect (ACE), leading to accelerated and widespread lubricant failure. mdpi.comesmats.eu

This catalytic process drastically lowers the degradation temperature. For instance, in the presence of FeF₃, significant degradation of Fomblin Z25, a Z-type PFPE with the same backbone structure, is triggered at approximately 220°C, well below its intrinsic thermal decomposition temperature. esmats.eu

Table 1: Mass Loss of Catalyzed Fomblin® Z25 under Thermo-Oxidative Conditions

This table presents the percentage of mass loss for Fomblin® Z25 (a PFPE with a Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) backbone) when heated in the presence of 1 wt.% iron(III) fluoride (FeF₃) catalyst. Data for uncatalyzed samples is provided for comparison.

TemperatureDurationAvg. Mass Loss (with FeF₃)Mass Loss (without FeF₃)
220 °C12 h96.9%< 0.5% (after 2000 h)
200 °C96 h97.3%< 0.3% (after 2000 h)
180 °C2000 h71.6% - 82.7%< 0.1% (after 2000 h)

Data sourced from accelerated aging experiments. mdpi.com

Exposure to high-energy radiation, such as ultraviolet (UV) light and electron beams, can induce degradation of the PFPE structure.

UV Irradiation : Ultraviolet light exposure can lead to the photodegradation of PFPEs. researchgate.net The mechanism involves the absorption of UV photons, which can lead to the formation of free radicals, initiating the breakdown of the polymer's main chain and end groups. researchgate.nete3s-conferences.org This process can be mitigated by the addition of UV stabilizers. researchgate.net Low-energy electrons generated by UV excitation of a substrate can also mediate a degradation mechanism. tribologia.org

Electron Beam Irradiation : Electron beam (E-beam) irradiation causes degradation through chain scission. tribologia.orgutm.my When PTFE, a related fluoropolymer, is irradiated in an oxygen-free atmosphere, fluoroalkyl radicals are formed via dissociative electron attachment (DEA). nih.gov These primary radicals can induce main chain scission (β-scission), producing smaller molecules and an end-chain radical. nih.gov If the irradiation occurs in the presence of air, these fluoroalkyl radicals react with oxygen to form peroxide macroradicals, which are a key intermediate in the oxidative degradation pathway. nih.govnih.gov The extent of degradation is dependent on the absorbed dose and the temperature during irradiation, with higher temperatures increasing the radical yields and scission efficiency. nih.govnih.gov

In tribological contacts, Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) can undergo mechanical degradation due to high shear stress. tribologia.org At extremely high shear rates (10⁸ - 10¹⁰ s⁻¹), direct mechanical scission of the C-O and C-C bonds in the polymer backbone can occur. tribologia.orgresearchgate.net This process, similar to thermal degradation, results in the formation of free radicals. tribologia.org Studies using reactive molecular dynamics simulations show that confined shear plays a more dominant role than temperature in the decomposition of PFPEs on diamond-like carbon (DLC) surfaces. researchgate.netrsc.org The degradation often initiates at the end groups and is accelerated by increasing shear velocity. researchgate.netrsc.org This tribochemical degradation can lead to the formation of lower molecular weight fragments. nasa.gov

The perfluorinated backbone of Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) is characterized by its exceptional chemical resistance and hydrolytic stability. researchgate.netnih.gov The carbon-fluorine and ether linkages are highly stable and generally not susceptible to attack by water or common chemical agents under typical conditions. While certain functional end-groups can be reactive, the core polymer chain is considered to be hydrolytically stable. nih.gov Therefore, hydrolytic degradation is not considered a significant pathway for this class of polymers compared to the thermal, catalytic, and radiation-induced mechanisms previously described. nih.gov

Influence of Molecular Structure on Degradation Resistance

The stability and degradation resistance of PFPEs are intrinsically linked to their specific molecular structure. mdpi.comresearchgate.net

Backbone Structure : The presence of the difluoroformal or acetal unit (-O-CF₂-O-) in the Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) structure is a key factor in its susceptibility to catalytic degradation. mdpi.com This unit is the primary site for Lewis acid-catalyzed chain scission. In contrast, other PFPE structures, such as K-type, which feature a bulky trifluoromethyl (-CF₃) group attached to the carbon adjacent to every ether oxygen, exhibit higher stability. This pendant group provides steric shielding, protecting the ether linkage from attack. mdpi.com

End-Group Functionality : The nature of the end-groups capping the polymer chain also influences thermal stability and reactivity. mdpi.com Functionalized end-groups can be the initial sites of degradation. For example, studies on PFPEs with hydroxyl (-OH) end-groups show that degradation under shear can initiate with the rupture of the C-OH bond after the group interacts with a surface. researchgate.netrsc.org

Role of Ether Linkages and End-Group Stability

The stability of Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) is intrinsically linked to the chemical nature of its ether linkages and the composition of its terminal end-groups. The polymer backbone consists of repeating units of tetrafluoroethylene (B6358150) oxide (-CF₂CF₂O-) and difluoromethylene oxide (-CF₂O-). The presence of the difluoromethylene oxide unit, which forms an acetal linkage (-O-CF₂-O-), is a key factor in its degradation susceptibility. mdpi.com

These acetal units are considered particularly vulnerable to attack, especially in the presence of Lewis acids, which can catalyze the degradation process. mdpi.comresearchgate.net This vulnerability is a distinguishing feature of Z-type PFPEs, the category to which Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) belongs. mdpi.com In contrast, K-type PFPEs, which lack these acetal units and have trifluoromethyl pendant groups shielding the ether linkages, exhibit significantly higher thermal and catalytic stability. mdpi.com

The degradation mechanism often involves an intramolecular disproportionation reaction, which is particularly favored at the acetal linkages. mdpi.comresearchgate.net This reaction can lead to chain scission occurring randomly throughout the polymer's main chain. mdpi.com The stability of the lubricant is also influenced by its end-groups. mdpi.comresearchgate.netaip.org While degradation in K-type lubricants is often limited to the chain ends, the presence of vulnerable acetal units in Z-type lubricants allows for degradation to occur along the entire polymer backbone. mdpi.comresearchgate.net

Under thermal stress, the degradation of polytetrafluoroethylene (PTFE), a related fluoropolymer, begins with random chain cleavage followed by depolymerization. dioxin20xx.orgnist.gov While PFPEs are generally stable at high temperatures, their stability is significantly reduced in the presence of metals or Lewis acid catalysts. researchgate.nettribologia.euchemwells.com For instance, the presence of iron(III) fluoride (FeF₃) can drastically accelerate the thermal degradation of Z-type PFPEs. mdpi.comresearchgate.net

Table 1: Comparative Stability of Different PFPE Types

PFPE TypeStructural FeaturePrimary Degradation SiteRelative Stability
Z-Type (e.g., Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide))Contains acetal units (-O-CF₂-O-)Main polymer chainLower
K-Type Shielded ether linkagesChain endsHigher

Structure-Reactivity Relationships in Degradation Processes

The relationship between the molecular structure of PFPEs and their reactivity during degradation is a critical area of study. For Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) and its derivatives, the presence of ether oxygen atoms is a defining structural feature that governs degradation pathways. acs.orgescholarship.orgnih.govresearchgate.net

Studies on perfluoroalkyl ether carboxylic acids (PFECAs), which can be degradation products of PFPEs, reveal that the ether oxygen atoms increase the bond dissociation energy of the carbon-fluorine (C-F) bonds on adjacent carbon atoms. acs.orgnih.govresearchgate.net This increased strength makes direct C-F bond cleavage less likely. Instead, the cleavage of the carbon-ether oxygen (C-O) bonds becomes a more favorable degradation pathway. acs.orgresearchgate.net This process leads to the formation of unstable perfluoroalcohols, which can promote more extensive defluorination of the resulting smaller fluoroalkyl fragments. acs.orgnih.govresearchgate.net

The degradation kinetics and pathways are highly dependent on the specific structure of the molecule. escholarship.orgescholarship.org For example, in reductive degradation processes, linear PFECAs can exhibit different decay rates depending on the number of -CF₂- units next to the carboxyl group. acs.orgescholarship.org Branched PFECAs, on the other hand, tend to show slower degradation rates and a lower extent of defluorination compared to their linear counterparts. acs.orgescholarship.orgnih.govresearchgate.net This is partly because branched structures have a higher tendency for H/F exchange at the tertiary carbon, which can lead to more recalcitrant products. nih.govresearchgate.net

The degradation of Z-type PFPEs, like Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide), is dominated by an intramolecular disproportionation reaction catalyzed by Lewis acids. researchgate.net This reaction specifically targets sectors where successive ether oxygens are separated by an odd number of backbone carbons, a condition met by the -O-CF₂-O- acetal unit. researchgate.net This leads to a random chain scission process, resulting in a rapid decrease in molecular weight and the production of volatile fragments. mdpi.com In contrast, K-type lubricants, which lack this structural vulnerability, degrade more slowly through a stepwise loss of monomer units from the chain ends. mdpi.comresearchgate.net

Environmental Persistence and Transformation Pathways

PFPEs are a subset of the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their environmental persistence. epa.govnih.govresearchgate.net While highly fluorinated compounds like PFPEs are resistant to many natural degradation processes, some polyfluorinated substances can act as precursors, transforming into more stable terminal PFAS compounds in the environment. nih.govnih.govitrcweb.org

Abiotic and Biotic Degradation Studies of PFPE Derivatives in Environmental Matrices

The environmental fate of PFPEs and their derivatives is determined by their susceptibility to abiotic and biotic degradation processes. itrcweb.org Abiotic transformation pathways for some PFAS precursors include hydrolysis and photolysis. itrcweb.org For PFPEs, thermal and catalytic degradation are significant abiotic processes, especially in industrial or high-temperature environments. researchgate.nettribologia.eu The presence of metal surfaces can adversely affect the thermal stability of PFPEs, catalyzing their decomposition at lower temperatures than would otherwise be expected. mdpi.comtribologia.eu

Biotic transformation of PFAS is primarily mediated by microbes, and the rates and products are highly dependent on the specific chemical structure and environmental conditions. nih.govnih.gov Polyfluoroalkyl substances, which contain carbon-hydrogen bonds, are generally more susceptible to microbial attack than perfluoroalkyl compounds. nih.govitrcweb.org Studies have shown that the transformation of PFAS precursors can be enhanced by the presence of other organic carbon sources, which can stimulate microbial activity through co-metabolism. nih.gov For example, the transformation of 8:2 fluorotelomer alcohol (FTOH) was found to be significantly enhanced in the presence of soybean root exudates. nih.gov While direct microbial degradation of the highly fluorinated backbone of Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) under typical environmental conditions is expected to be extremely slow, its degradation products, particularly those with functional groups, may be more amenable to biotransformation.

Long-term studies on the degradation of the related polymer PTFE in a low-temperature oxygen plasma, simulating conditions in low Earth orbit, showed a steady process of mass loss, defluorination, chain shortening, and the incorporation of oxygen into the polymer structure. researchgate.net This suggests that under specific energetic conditions, even highly stable fluoropolymers can degrade.

Formation and Fate of Per- and Polyfluorinated Alkyl Substances (PFAS) from PFPE Degradation

A significant concern regarding the environmental fate of PFPEs is their potential to degrade into other persistent and mobile PFAS, such as perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs). nih.govnih.gov Many polyfluorinated compounds are recognized as precursors that can be transformed into these terminal, highly recalcitrant end-products through various environmental processes. nih.govitrcweb.org

The degradation of Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide), particularly through catalytic or thermal pathways, can generate a range of smaller fluorinated molecules. mdpi.comresearchgate.net The cleavage of the ether linkages and polymer backbone results in the formation of volatile and non-volatile degradation products. dioxin20xx.org For instance, the thermal degradation of PTFE can produce compounds such as hexafluoropropene (B89477) and perfluoroisobutene. researchgate.net It is plausible that the degradation of Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) would yield a complex mixture of fluorinated aldehydes, acid fluorides, and smaller PFECAs.

Advanced Materials Science and Engineering Applications Research Oriented

Design and Engineering of Functional PFPE-Based Materials

The engineering of functional materials from PFPEs involves the strategic chemical modification and physical structuring of the polymer to create surfaces and bulk materials with highly desirable properties. Research efforts are concentrated on leveraging the intrinsic properties of PFPEs while introducing new functionalities.

Tailoring Surface Properties for Anti-Fouling and Superhydrophobic Applications

The low surface energy of PFPEs is a primary driver for their use in creating non-stick, anti-fouling, and superhydrophobic surfaces. The principle behind this is that a low-energy surface minimizes adhesion, preventing proteins, microorganisms, and water from attaching. unimi.itnih.gov

Research Findings:

Low Surface Energy Coatings: Researchers have developed coatings by depositing α-ω functionalized perfluoropolyethers onto stainless steel surfaces. These coatings significantly reduce surface energy, with measured values as low as 3.3 to 11.3 mN/m. unimi.it This modification leads to highly hydrophobic surfaces with water contact angles ranging from 100° to 140°, which is effective in reducing the adhesion and accumulation of scale from synthetic seawater. unimi.it

Superhydrophobicity through Molecular Structuring: The creation of a truly superhydrophobic surface—typically defined by a static water contact angle greater than 150° and a low sliding angle—requires both low surface energy chemistry and a specific micro- or nano-scale surface roughness. mdpi.com In PFPE-based systems, this is achieved by designing polymers that self-assemble or can be patterned to form these structures. For instance, combining polytetrafluoroethylene (PTFE) nanoparticles with binders like epoxy and fluorosilicone resins creates the necessary surface roughness, which, coupled with the low surface energy of the fluorinated components, results in superhydrophobicity. mdpi.com Such surfaces exhibit apparent water contact angles of up to 157.9° and sliding angles as low as 2.2°. mdpi.com

Anti-Fouling Mechanisms: The anti-fouling properties of PFPE-based surfaces stem from their ability to resist the initial attachment of organisms and contaminants. nih.gov The air trapped within the micro and nano-pores of a superhydrophobic surface can form a barrier that prevents direct contact between the surface and microorganisms. unimi.it Studies have shown that modifying surfaces with PFPE derivatives can minimize the adhesion of E. coli bacteria and calcium sulfate (B86663) scale. unimi.it Furthermore, combining PFPE chemistry with other polymers like poly(ethylene glycol) (PEG) can create surfaces that resist both bacterial adhesion and non-specific protein adsorption, a critical requirement for biomedical implants. nih.govrsc.org

Table 1: Surface Properties of PFPE-Modified Materials
Material/CoatingSubstrateKey FindingsWater Contact Angle (°)Reference
α-ω functionalized PFPEStainless SteelExhibits low surface energy and effective reduction in scale adhesion.100 - 140 unimi.it
Epoxy/Fluorosilicone/PTFEGlassCreates a superhydrophobic surface with enhanced anti-icing properties.Up to 157.9 mdpi.com
PFPE-PEG Triblock CopolymersSpin-coated filmDemonstrates anti-bacterial properties through controlled self-assembly.Not specified rsc.org

Development of Responsive and Self-Healing PFPE Systems

"Smart" materials that can respond to external stimuli or autonomously repair damage represent a significant frontier in materials science. While the inherent chemical stability of the C-F bond makes PFPEs generally non-responsive, researchers are exploring ways to incorporate dynamic or reversible bonds into PFPE-based polymer networks.

Research Findings:

Recyclable PFPE Elastomers: A significant advancement is the development of a solvent-resistant PFPE-based thermoset elastomer that can be reprocessed and recycled. rsc.org This was achieved by synthesizing an elastomer through the crosslinking of PFPE-diol into a dynamic covalent network. rsc.org This network allows the material to be reshaped, and it can be chemically degraded to recover over 90% of the original PFPE-diol, hinting at self-healing capabilities through bond reversibility. rsc.org

Stimuli-Responsive Surfaces: Segmented polyurethanes containing PFPE, polydimethylsiloxane (B3030410) (PDMS), and poly(ethylene glycol) (PEG) segments have been shown to exhibit environmentally responsive surfaces. lehigh.edulehigh.edu In air, the low-energy PFPE segments migrate to the surface, creating an oleophobic and hydrophobic interface. lehigh.edu When exposed to water, the surface reconstructs, bringing the hydrophilic PEG segments to the forefront. lehigh.edulehigh.edu This transformation is a form of stimuli-responsiveness, where the material adapts its surface properties to the polarity of the contacting medium. lehigh.edu

Incorporation of Reversible Chemistries: The development of self-healing materials often relies on incorporating reversible chemical bonds, such as those used in Diels-Alder reactions, into the polymer structure. researchgate.net Research on waterborne polyurethanes has demonstrated that introducing furan (B31954) and maleimide (B117702) groups (which undergo a reversible Diels-Alder reaction) can create materials that are thermally responsive and can self-heal. researchgate.net While not yet extensively applied to PFPEs, this strategy provides a clear pathway for creating self-healing PFPE-based materials by incorporating such reversible cross-linking chemistries into PFPE-urethane networks.

Integration into Microfluidic Devices: Fabrication and Performance of PFPE Elastomers

Microfluidic devices, or "lab-on-a-chip" systems, are widely used for chemical and biological analysis. The most common material for their fabrication is the silicone elastomer, polydimethylsiloxane (PDMS). However, PDMS suffers from drawbacks like swelling in organic solvents and absorption of hydrophobic molecules, which limits its applications. PFPE elastomers have emerged as a high-performance alternative.

Research Findings:

Superior Chemical Resistance: PFPE elastomers exhibit significantly lower swelling ratios in common organic solvents compared to PDMS. rsc.orgnih.gov This chemical repellency is crucial for microfluidic applications involving organic synthesis or drug screening, as it prevents contamination and changes in channel geometry. rsc.orgnih.gov

Reduced Analyte Absorption: In drug metabolism assays, PFPE-based microfluidic devices show minimal absorption of hydrophobic drugs like midazolam, which are extensively absorbed by PDMS. nih.gov This leads to more accurate and reliable results in pharmacokinetic and toxicity screenings. nih.gov Although some highly compatible molecules can still be absorbed, PFPE generally offers superior performance. nih.gov

Fabrication and Processing: PFPE elastomers can be processed using techniques similar to those for PDMS, such as soft lithography and replica molding. nih.gov Furthermore, photocurable PFPEs, such as PFPE urethane (B1682113) dimethacrylates, allow for rapid device fabrication via UV curing. researchgate.net Recent advances include the use of CO2 laser engraving and 3D stereolithography to create complex microchannels directly in PFPE-based materials, enabling high-throughput production. nih.govmdpi.com

Table 2: Performance Comparison of PFPE vs. PDMS in Microfluidics
PropertyPFPE ElastomerPDMS ElastomerReference
Solvent Swelling (e.g., in Dichloromethane)Low (<3%)High rsc.orgnih.gov
Absorption of Hydrophobic DrugsMinimal for many compoundsExtensive nih.gov
Fabrication MethodsSoft lithography, Laser Engraving, 3D Printing, UV CuringSoft lithography rsc.orgnih.govmdpi.com
RecyclabilityDemonstrated with dynamic covalent networksNot generally recyclable rsc.org

PFPE Copolymers in Composite and Hybrid Material Systems

Incorporating PFPE segments into copolymers or blending them with other polymers is a powerful strategy to create advanced materials that combine the unique attributes of PFPEs with the desirable properties of other materials, such as mechanical strength, processability, or specific functionalities.

Fabrication of PFPE-Based Polyurethane Copolymers and Networks

Polyurethanes (PUs) are a versatile class of polymers known for their toughness and elasticity. By incorporating PFPE segments into a polyurethane backbone, researchers can create copolymers with precisely controlled surface properties and enhanced durability.

Research Findings:

Synthesis Strategy: PFPE-based polyurethanes are typically synthesized via a two-step prepolymer method. lehigh.edu First, a diisocyanate is reacted with a mixture of polyols, which includes a PFPE-diol and another polyol like polypropylene (B1209903) glycol (PPG). This forms an isocyanate-terminated prepolymer. In the second step, a chain extender is added to form the final high-molecular-weight copolymer. lehigh.edu

Surface Modification: Even at low concentrations, the PFPE segments readily migrate to the polymer-air interface due to their low surface energy. nih.gov This creates a fluorine-rich surface that imparts significant water and oil repellency to the bulk material. nih.gov These PFPE-based polyurethane oligomers are being developed as safer and effective replacements for long-chain perfluoroalkyl substances (LCPFAs) as additives for engineering thermoplastics like polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov

Network Formation: Reactive liquid PFPE precursors, such as those with urethane acrylate (B77674) end groups, can be photochemically cross-linked using UV radiation to form high-performance elastomer networks. researchgate.netresearchgate.net The properties of these networks, including modulus, thermal stability, and surface tension, can be systematically tuned by varying the molecular weight of the PFPE chain and the nature of the functional end groups. researchgate.net

Hybrid Materials with Silicones, Poly(ethylene glycol), and Other Polymers

Creating hybrid materials by combining PFPEs with other distinct polymers like silicones and poly(ethylene glycol) allows for the development of multifunctional materials with a synergistic combination of properties.

Research Findings:

PFPE-Silicone Hybrids: PFPEs have been successfully incorporated into silicone rubber. buaa.edu.cn For example, a vinyl-containing PFPE-b-polysiloxane copolymer was prepared and used as a modifier for methyl vinyl silicone rubber (MVQ). The resulting hybrid material exhibited improved solvent resistance and maintained good mechanical properties at high temperatures, with some fluorine migrating to the surface to enhance hydrophobicity. buaa.edu.cn

PFPE-PEG Hybrids: Triblock copolymers of PFPE and poly(ethylene glycol) (PEG) have been synthesized. rsc.org These amphiphilic copolymers can self-assemble into various morphologies, such as wrinkle-like structures, in thin films. rsc.org The combination of the hydrophobic/oleophobic PFPE block and the hydrophilic/protein-repellent PEG block makes these materials highly effective for applications like anti-bacterial surfaces. rsc.org

Multi-Component Hybrids (PFPE-PDMS-PEG): Advanced segmented polyurethanes have been fabricated that contain three distinct soft segments: PFPE, polydimethylsiloxane (PDMS), and PEG. lehigh.edulehigh.edu These materials exhibit unique, environmentally responsive behavior. The PFPE provides oleophobicity, the PDMS imparts flexibility (with a glass transition temperature as low as -102 °C), and the PEG offers hydrophilicity and fouling resistance in aqueous environments. lehigh.edulehigh.edu This molecular engineering results in a "smart" surface that can dynamically alter its properties in response to its surroundings. lehigh.edu

Formation of Polymeric Microcapsules with PFPE Cores

The encapsulation of perfluoropolyethers (PFPEs) within polymeric shells creates microcapsules with unique properties, leveraging the superhydrophobic nature of the PFPE core. nih.govmdpi.com These microstructures are valuable in various applications, including the development of advanced coatings and self-healing materials. A prevalent method for their formation is emulsion solvent evaporation. nih.govresearchgate.net

This technique involves several key steps:

Dissolution : The core material (e.g., a PFPE derivative) and the shell material (a polymer) are dissolved in appropriate solvents. nih.gov

Emulsification : A stable oil-in-water (O/W) emulsion is prepared. nih.gov In a typical process, the PFPE-containing oil phase is dispersed in an aqueous solution containing a surfactant or stabilizer. nih.govnih.gov

Solvent Evaporation : The solvent for the shell polymer is gradually evaporated, causing the polymer to precipitate at the oil-water interface and form a solid shell around the PFPE core droplet. nih.gov

Washing and Drying : The resulting microcapsules are collected, washed, and dried to yield a final powder. nih.govresearchgate.net

Research into the synthesis of microcapsules using perfluoropolyether-silane (PFPE-silane) as the core material and ethyl cellulose (B213188) (EC) as the shell has demonstrated the viability of this approach. nih.govmdpi.com The process parameters, such as the stirring rate and the core-to-shell ratio, are critical in determining the final characteristics of the microcapsules. nih.gov For instance, a core-to-shell ratio of 1:1 and a stirring rate of 650 rpm have been found to produce well-distributed and uniformly dispersed microcapsules. mdpi.com The ratio of core to shell material directly influences the thickness of the shell; a higher proportion of shell material results in a thicker, more robust shell, while a higher core content can lead to incomplete encapsulation. nih.gov

Characterization of these PFPE-silane@EC microcapsules reveals spherical particles with micropores on their surface, which form during solvent evaporation. nih.govmdpi.com These pores allow for the eventual release of the core material, enabling the hydrophobic properties of the PFPE to be imparted to a surrounding matrix. nih.gov The average particle size for these specific microcapsules has been measured at approximately 165.71 μm, with a shell thickness of around 20 μm. mdpi.com The successful encapsulation is confirmed by techniques like Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS), which shows an increase in fluorine content after the microcapsules are broken. mdpi.com

Table 1: Synthesis Parameters and Properties of PFPE-Silane@EC Microcapsules This table is interactive. You can sort and filter the data.

Parameter Value/Observation Source
Core Material Perfluoropolyether-silane (PFPE-silane) nih.govmdpi.com
Shell Material Ethyl Cellulose (EC) nih.govmdpi.com
Synthesis Method Emulsion Solvent Evaporation nih.gov
Optimal Stirring Rate 650 rpm mdpi.com
Optimal Core-to-Shell Ratio 1:1 mdpi.com
Average Particle Size 165.71 μm mdpi.com
Shell Thickness ~20 μm mdpi.com

Research on Biocompatibility and Biomedical Material Development

The unique properties of PFPEs, such as chemical inertness and hydrophobicity, have spurred research into their use for biomedical applications, particularly in tissue engineering and as coatings for medical devices. nih.govresearchgate.netmedicaldesignandoutsourcing.com

Assessing the biocompatibility of any new material intended for medical use is critical to ensure it performs as intended without causing adverse reactions in the host. e3s-conferences.org For PFPE-based materials, a range of methodologies are employed to evaluate their interaction with biological systems. nih.govresearchgate.net

Organotypic Methods: This advanced in vitro technique provides a more physiologically relevant assessment than simple cell line cultures. It involves using explants of tissue cultured at the air-liquid interface, which preserves the three-dimensional architecture and cell-cell interactions of the native tissue. nih.gov In a study evaluating a PFPE urethane dimethacrylate network, a liver organotypic culture was used to assess the migration and density of liver cells over seven days. nih.govresearchgate.net The results showed that cell migration and density were higher on the PFPE substrate compared to a polydimethylsiloxane (PDMS) control, indicating good biocompatibility. nih.govresearchgate.net

Cell Adhesion Studies: Cell adhesion is a fundamental process that influences cell survival, proliferation, and differentiation, making it a crucial parameter in biomaterial design. nih.gov These studies typically involve seeding cells onto the material surface and quantifying their attachment and spreading over time. sahmri.org.au For PFPEs, which are inherently hydrophobic with water contact angles often exceeding 100°, cell adhesion can be limited. nih.govresearchgate.net To address this, surface modification techniques are investigated. Coating PFPE surfaces with extracellular matrix (ECM) proteins like collagen and fibronectin has been shown to enhance cell migration and adhesion. nih.govresearchgate.net The effectiveness of these coatings was found to be greater on PFPE compared to PDMS. researchgate.net

Other techniques used to probe biocompatibility at the material interface include:

Contact Angle Measurements: To determine the wettability and surface energy of the material, which influences protein adsorption and subsequent cell interaction. nih.govpvateplaamerica.com

Atomic Force Microscopy (AFM): To characterize the surface topography at the nanoscale and to measure the forces of protein adsorption on the material. nih.govrsc.org

Cytotoxicity Assays: Standardized tests (e.g., based on ISO 10993-5) using colorimetric or fluorometric methods to measure cell viability, metabolism, and membrane integrity after exposure to the material or its extracts. nih.govresearchgate.net

Table 2: Methodologies for Biocompatibility Assessment of PFPE-based Materials This table is interactive. You can sort and filter the data.

Methodology Purpose Key Findings for PFPEs Source
Organotypic Culture Assesses cell behavior in a 3D tissue-like environment. Untreated PFPE supports higher cell migration and density than PDMS. nih.govresearchgate.net
Cell Adhesion Assays Quantifies cell attachment and spreading on the material surface. ECM protein coatings (collagen, fibronectin) significantly enhance cell adhesion on PFPE. nih.govresearchgate.net
Contact Angle Analysis Measures surface hydrophobicity/hydrophilicity. PFPE surfaces are hydrophobic (contact angle > 100°). nih.govresearchgate.net
Atomic Force Microscopy Images surface topography and measures protein adsorption forces. Used to study surface properties of PFPE substrates. nih.gov

The goal of tissue engineering is to repair or replace damaged tissues using a combination of cells, growth factors, and a scaffold that mimics the native extracellular matrix (ECM). nih.govyoutube.com PFPEs are being investigated for these applications due to their tunable properties and biocompatibility. nih.govresearchgate.net

PFPE-Based Scaffolds: A scaffold provides the structural support for cells to attach, proliferate, and form new tissue. youtube.com While research into purely PFPE-based scaffolds is emerging, studies have shown significant potential. Microstructuring the surface of PFPE substrates has been found to promote the formation of a 3D cell layer, a key requirement for a functional scaffold. nih.govresearchgate.net The fabrication of scaffolds often involves techniques like freeze-drying, electrospinning, or salt leaching to create a porous, interconnected structure that allows for nutrient transport and cell infiltration. youtube.commdpi.com For PFPEs, these techniques could be adapted to create 3D structures. The inherent hydrophobicity of PFPE would likely necessitate the incorporation of hydrophilic components or surface modifications with ECM proteins to ensure adequate cell attachment and growth throughout the scaffold. nih.gov

PFPE-Based Coatings: Applying coatings to existing medical implants is an effective way to improve their bio-functionality without altering their bulk mechanical properties. nih.gov Coatings can enhance biocompatibility, reduce friction, and prevent adverse reactions like inflammation or thrombosis. fraunhofer.denih.gov Given their chemical inertness and lubricity, PFPEs are attractive candidates for coatings on metallic or polymeric implants. medicaldesignandoutsourcing.comwikipedia.org Research efforts focus on developing surface modification strategies to ensure strong adhesion of the PFPE coating to the implant surface and to tailor the surface for specific biological responses. pvateplaamerica.comnih.gov Plasma activation, for example, is a technique used to introduce polar chemical groups onto the PFPE surface, increasing its surface energy and promoting adhesion. pvateplaamerica.com Such modifications can create bio-inert or bioactive surfaces, depending on the desired interaction with the surrounding tissue. nih.gov

Sorption and Remediation Studies

Per- and polyfluoroalkyl substances (PFAS) are persistent environmental pollutants known as "forever chemicals" that are difficult to remove from water sources using conventional methods. nih.govphotonremediation.com There is a significant research focus on developing novel adsorbent materials with high selectivity and efficiency for PFAS capture. researchgate.netuq.edu.au The unique chemical structure of PFPEs makes them ideal candidates for this application.

The principle behind using PFPEs for PFAS remediation lies in the concept of "fluorophilicity" or fluorine-fluorine interactions. acs.org PFAS molecules have a fluorinated carbon tail, which has a strong affinity for the fluorinated backbone of a PFPE polymer. This interaction, combined with other mechanisms like electrostatic and hydrophobic interactions, can lead to highly selective and efficient capture of PFAS molecules from contaminated water. acs.orgmdpi.com

Researchers have developed several types of PFPE-based adsorbents:

Magnetic Fluorinated Polymer Sorbents: One innovative approach involves creating a sorbent that incorporates both fluorous (perfluoropolyether) and electrostatic (quaternary ammonium) functional groups. acs.org This dual-mechanism sorbent has demonstrated exceptional performance, achieving over 99% removal of both long- and short-chain PFAS within 30 seconds, even in the presence of other contaminants. acs.org

Ionic Fluorogels (IFs): These materials are synthesized by copolymerizing a commercially available perfluoropolyether with an amine-containing monomer, which is then ionized. acs.org These gels combine electrostatic and fluorophilic interactions, and those with fluorinated segments show significantly improved capture efficiency, especially for more hydrophilic, shorter-chain PFAS. acs.org

Reusable Polymer Sorbents: Ongoing research aims to develop reusable PFPE-based polymer sorbents that can be implemented in practical devices for long-term, continuous water treatment. uq.edu.au These materials are designed for high efficiency, selectivity, and environmental stability, offering a potentially revolutionary and economically feasible solution for PFAS remediation. uq.edu.au

Table 3: Research Findings on PFPE-Based Adsorbents for PFAS Removal This table is interactive. You can sort and filter the data.

Adsorbent Type Key Feature/Mechanism Performance Highlight Source
Magnetic Fluorinated Polymer Sorbent Combines fluorous (PFPE) and electrostatic interactions. >99% removal of various PFAS within 30 seconds. acs.org
Ionic Fluorogels (IFs) Copolymer of PFPE and an ionized amine monomer. Improved capture of short-chain PFAS. acs.org

Future Research Directions and Emerging Paradigms

Novel Synthesis Routes and Sustainable Polymerization Approaches

The synthesis of poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) and other PFPEs has traditionally relied on methods such as the photooxidation of perfluoroalkenes. acs.org However, the future of PFPE synthesis is moving towards more controlled and sustainable methodologies.

Anionic Ring-Opening Polymerization (AROP): A promising route for the synthesis of well-defined PFPEs is the anionic ring-opening polymerization of perfluorinated epoxides. researchgate.netlibretexts.org This technique allows for precise control over the polymer's molecular weight and architecture. The use of organoaluminum-based initiators, for instance, has demonstrated a living and controlled polymerization of substituted epoxides, which is crucial for creating tailored copolymer structures. researchgate.net Research is ongoing to explore new catalytic systems, including Lewis acids, that can facilitate the AROP of highly fluorinated epoxides under mild conditions. researchgate.net

Photopolymerization: Light-induced polymerization is another area of intense research, offering spatial and temporal control over the polymerization process. researchgate.netacs.org The development of fluorinated monomers and oligomers suitable for photopolymerization, such as fluorinated acrylates and epoxides, is expanding the possibilities for creating novel PFPE-based materials. acs.orgmdpi.com Metal-catalyzed photopolymerization, using catalysts like manganese carbonyl, has also been shown to be effective for the radical polymerization of fluorinated alkenes at room temperature under visible light. google.com These methods pave the way for energy-efficient and environmentally friendly production of PFPE copolymers.

Future research in this area will likely focus on developing even more efficient and selective catalysts, exploring renewable starting materials, and minimizing the use of hazardous solvents to align with the principles of green chemistry.

Advanced Computational Modeling for Predictive Materials Design

The design of new PFPE materials with specific properties is being accelerated by the use of advanced computational modeling techniques. Molecular dynamics (MD) simulations and Density Functional Theory (DFT) are powerful tools for predicting the physical and chemical behavior of these complex polymers, reducing the need for extensive empirical experimentation. researchgate.netrsc.org

Predictive Capabilities of Computational Models for PFPEs:

Predicted PropertyComputational MethodSignificance for PFPE Design
Material Properties Molecular Dynamics (MD)Predicts bulk properties like viscosity, density, and glass transition temperature, aiding in the design of lubricants and fluids with specific performance characteristics.
Surface Properties MD SimulationsElucidates surface tension and wetting behavior, crucial for developing hydrophobic and oleophobic coatings.
Mechanical Properties DFT + U, MDPredicts tensile strength, modulus, and failure mechanisms, guiding the development of robust and durable materials. researchgate.netrsc.org
Thermal Stability DFT, MDAssesses the degradation pathways and temperature limits, essential for high-temperature applications.
Chemical Reactivity DFTInvestigates reaction mechanisms and predicts the outcome of chemical modifications, facilitating the design of functionalized PFPEs.

By simulating the interactions between polymer chains and with other molecules, researchers can gain insights into structure-property relationships. This allows for the in silico design of poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) copolymers with tailored characteristics, such as optimized lubricity for specific applications or enhanced compatibility with other materials in a composite.

Multi-Functional PFPE Systems with Synergistic Properties

The next generation of PFPE materials is expected to be multi-functional, combining the inherent properties of the fluoropolymer backbone with additional functionalities introduced through copolymerization or post-polymerization modification. This approach leads to materials with synergistic properties that are greater than the sum of their individual components.

Block Copolymers: A key strategy is the creation of block copolymers where PFPE segments are combined with other polymer blocks, such as polyethylene (B3416737) glycol (PEG) or polylactic acid (PLLA). acs.orgresearchgate.net For instance, PFPE-PEG-PFPE triblock copolymers have been shown to self-assemble into structures with potent antibacterial properties, offering a new avenue for developing advanced antimicrobial coatings. mdpi.com Similarly, incorporating PFPE segments into PLLA can enhance the latter's surface properties and mechanical flexibility. acs.org

Functional End-Groups: The terminal groups of the PFPE chain can be chemically modified to introduce a wide range of functionalities. acs.org These modifications can modulate properties like lubricity, superhydrophobicity, and biofouling resistance. acs.orgresearchgate.net For example, PFPEs with carbonate end-groups have been investigated as polymer electrolytes for lithium batteries. acs.org

Future work will focus on designing novel copolymer architectures and exploring a wider range of functional groups to create PFPE systems with tailored responses to external stimuli, such as pH, temperature, or light, opening up applications in drug delivery, responsive coatings, and soft robotics.

Environmental Remediation and Circular Economy Implications of PFPE Chemistry

While fluoropolymers like poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) are valued for their durability, this also raises concerns about their environmental persistence. radtech-europe.com A significant future research direction is the development of strategies for the environmental remediation of fluorinated compounds and the establishment of a circular economy for these materials. researchgate.net

Recycling and Upcycling: Research is exploring methods to recycle and upcycle fluoropolymer waste. For poly(tetrafluoroethylene) (PTFE), thermal decomposition can be used to recover the tetrafluoroethylene (B6358150) monomer, which can then be re-polymerized. researchgate.net Similar strategies could potentially be developed for PFPEs.

Biodegradable Fluoropolymers: An ambitious goal is the design of fluoropolymers that are inherently biodegradable or can be triggered to degrade under specific conditions. This involves incorporating cleavable linkages into the polymer backbone that are susceptible to hydrolysis or enzymatic action.

Circular Economy Framework for Fluoropolymers:

StageResearch FocusDesired Outcome
Design Development of recyclable-by-design fluoropolymers.Materials that can be easily deconstructed into their constituent monomers or valuable chemical feedstocks.
Manufacturing Implementation of green chemistry principles in polymerization processes.Reduced environmental footprint of fluoropolymer production.
Use Extension of product lifespan through enhanced durability and repairability.Reduced waste generation.
End-of-Life Advanced sorting and recycling technologies for fluoropolymer-containing products.High-quality recycled fluoropolymers for reuse in demanding applications.

The long-term vision is to create a closed-loop system where fluorinated materials are used, collected, and repurposed, minimizing their environmental impact.

Integration of PFPE Copolymers in Smart Materials and Sensing Technologies

The unique surface properties, chemical inertness, and dielectric characteristics of PFPE copolymers make them highly attractive for integration into smart materials and advanced sensing technologies.

Smart Surfaces: The low surface energy of PFPEs can be harnessed to create self-cleaning, anti-icing, and anti-fouling surfaces. By creating copolymers with responsive segments, it is possible to develop surfaces that can change their wettability or other properties in response to environmental cues. Copolymers of methyl methacrylate (B99206) with a PFPE-containing methacrylic monomer have demonstrated excellent hydrophobic and lipophobic properties. researchgate.net

Sensing Applications: PFPE-based materials are being explored for various sensing applications. Their high gas permeability is advantageous for gas sensors. In the realm of nano-fabrication for sensors and other devices, PFPE-based elastomers are being used for high-resolution replica molding of sub-20 nm features due to their low surface tension and tunable modulus. researchgate.net

Dielectric Materials: The low dielectric constant of amorphous fluoropolymers makes them suitable for use as insulating layers in high-frequency electronics and as coatings for electrowetting-on-dielectric (EWOD) devices.

Future research will likely focus on developing PFPE-based materials with enhanced sensitivity and selectivity for specific analytes, as well as integrating them into flexible and wearable electronic devices. The ability to precisely tune the properties of poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) through copolymerization will be a key enabler for these advanced applications.

Q & A

Q. Table 1: Representative Synthesis Conditions

MonomersInitiatorSolventTemperature (°C)Characterization Tools
TFEO + DFMOPotassium persulfateHexafluorobenzene70IR, ¹⁹F NMR, GPC
TFEO + DFMO + Diethyl etherAIBNSupercritical CO₂65DSC, FTIR

[Basic] How is the molecular weight distribution of this copolymer characterized?

Methodological Answer:
Use Size-Exclusion Chromatography (SEC) with fluorinated solvents (e.g., hexafluoroisopropanol) and calibration against fluoropolymer standards. For high-Mw variants (>100 kDa), multi-angle light scattering (MALS) coupled with SEC provides absolute molecular weight. Viscosity measurements (e.g., capillary viscometry) complement SEC data, particularly for branched architectures .

Critical Step: Ensure solvent compatibility to prevent aggregation. Pre-filter samples (0.2 µm) to avoid column blockage.

[Advanced] How does co-monomer ratio influence thermal stability and degradation pathways?

Methodological Answer:
Varying TFEO:DFMO ratios alters backbone flexibility and thermal resilience. To assess this:

Perform Thermogravimetric Analysis (TGA) under N₂/O₂ atmospheres (heating rate: 10°C/min).

Analyze degradation products via gas chromatography-mass spectrometry (GC-MS) or FTIR-coupled TGA .

Key Findings:

  • Higher DFMO content increases rigidity but reduces thermal stability above 300°C due to C-O bond cleavage.
  • Degradation products include HF (7664-39-3) and perfluoroisobutylene (382-21-8) at >400°C .

Q. Table 2: Degradation Products vs. Composition

TFEO:DFMO RatioMajor Degradation Products (CAS)Onset Temp (°C)
70:30HF (7664-39-3), COF₂ (353-50-4)320
50:50HF, CF₃CF=CF₂ (382-21-8)290

[Advanced] How can researchers resolve contradictions in reported solubility parameters across studies?

Methodological Answer:
Contradictions often arise from variations in copolymer microstructure (e.g., branching, end groups). To address this:

Systematic Solvent Screening: Test solubility in fluorinated solvents (e.g., perfluorohexane) and polar aprotic solvents (DMF, DMSO) using cloud-point measurements.

Hansen Solubility Parameters (HSP): Calculate HSP via equilibrium swelling experiments and compare with literature values .

Small-Angle X-ray Scattering (SAXS): Correlate solubility with nanoscale morphology (e.g., crystalline vs. amorphous domains) .

Case Study: A study found discrepancies in DMSO solubility; SAXS revealed that higher DFMO content (≥40%) induced crystallinity, reducing solubility despite similar HSP .

[Advanced] What experimental designs optimize the copolymer’s application in gas-separation membranes?

Methodological Answer:

Surface Grafting: Use plasma treatment (e.g., argon plasma at 50 W) to introduce reactive sites, followed by grafting with hydrophilic monomers (e.g., acrylic acid) to enhance CO₂/N₂ selectivity .

Casting Parameter Optimization: Adjust solvent evaporation rates (e.g., slow drying in CHCl₃) to control pore size and distribution.

Q. Table 3: Membrane Performance vs. Grafting

Grafting MonomerPermeability (Barrer)Selectivity (CO₂/N₂)
None12018
Acrylic acid9535
Vinyl pyrrolidone11028

[Basic] What safety protocols are critical when handling this copolymer?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of degradation products (e.g., HF).
  • Personal Protective Equipment (PPE): Fluoropolymer-coated gloves, face shields.
  • Waste Disposal: Degrade residual polymer via high-temperature incineration (>1,000°C) with caustic scrubbing to neutralize HF .

[Advanced] How to statistically validate discrepancies in reported glass transition temperatures (Tg)?

Methodological Answer:

Differential Scanning Calorimetry (DSC): Conduct triplicate runs at 10°C/min; use midpoint analysis for Tg.

ANOVA Testing: Compare datasets from independent studies to identify outliers.

Structural Correlation: Cross-reference Tg with NMR-derived monomer sequence distribution. Higher DFMO content typically raises Tg due to restricted chain mobility .

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